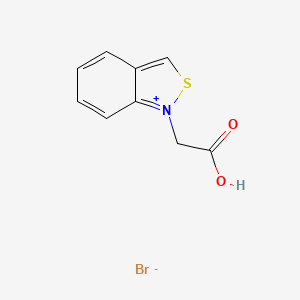![molecular formula C13H22O2 B14651495 {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane CAS No. 53188-60-6](/img/structure/B14651495.png)
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is an organic compound that features a cyclohexane ring substituted with bis(prop-2-en-1-yl)oxy groups. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with distinguishing chemical properties. Cycloalkanes are known for their stability and are commonly used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane typically involves the reaction of cyclohexane derivatives with prop-2-en-1-yl groups under specific conditions. One common method is the alkylation of cyclohexane with prop-2-en-1-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the prop-2-en-1-yl groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane derivative with a single methyl group.
Ethylcyclohexane: A cyclohexane derivative with a single ethyl group.
Uniqueness
{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane is unique due to its bis(prop-2-en-1-yl)oxy substitution, which imparts distinct chemical properties and reactivity compared to simpler cyclohexane derivatives. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
53188-60-6 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
bis(prop-2-enoxy)methylcyclohexane |
InChI |
InChI=1S/C13H22O2/c1-3-10-14-13(15-11-4-2)12-8-6-5-7-9-12/h3-4,12-13H,1-2,5-11H2 |
InChI-Schlüssel |
CEBGZKNDWIRBOW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(C1CCCCC1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


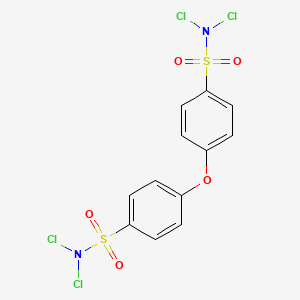
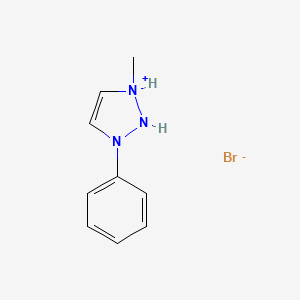

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
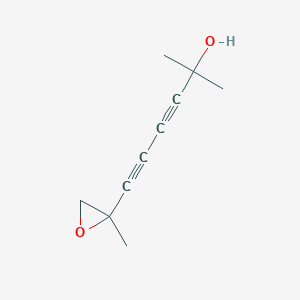
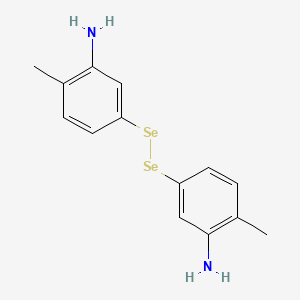
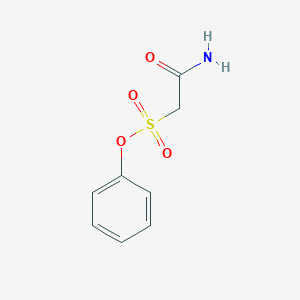
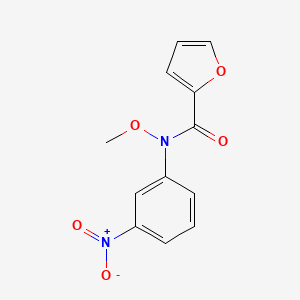
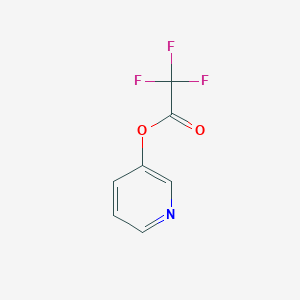
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)



